Cas no 877977-25-8 (2-[(morpholin-4-yl)methyl]quinazolin-4-amine)

2-[(Morpholin-4-yl)methyl]quinazolin-4-amine is a quinazoline derivative featuring a morpholine-substituted methyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors and other biologically active molecules. The morpholine moiety enhances solubility and bioavailability, while the quinazoline core provides a versatile platform for further functionalization. Its structural features make it a valuable intermediate in the synthesis of targeted therapeutics, particularly in oncology and inflammation research. The compound exhibits favorable physicochemical properties, including stability under standard conditions, facilitating its use in diverse synthetic applications.
2-[(morpholin-4-yl)methyl]quinazolin-4-amine structure
877977-25-8 structure
Product Name:2-[(morpholin-4-yl)methyl]quinazolin-4-amine
CAS No:877977-25-8
MF:C13H16N4O
MW:244.292342185974
MDL:MFCD07852059
CID:3109087
PubChem ID:9118374
Update Time:2025-05-21

2-[(morpholin-4-yl)methyl]quinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(morpholin-4-ylmethyl)quinazolin-4-amine
    • 2-[(morpholin-4-yl)methyl]quinazolin-4-amine
    • G26803
    • 877977-25-8
    • HMS1759A07
    • CS-0241860
    • EN300-23950
    • Z166653146
    • AKOS002364705
    • CKB97725
    • MDL: MFCD07852059
    • Inchi: 1S/C13H16N4O/c14-13-10-3-1-2-4-11(10)15-12(16-13)9-17-5-7-18-8-6-17/h1-4H,5-9H2,(H2,14,15,16)
    • InChI Key: ASXDSNYVMOHIQZ-UHFFFAOYSA-N
    • SMILES: O1CCN(CC2N=C(C3C=CC=CC=3N=2)N)CC1

Computed Properties

  • Exact Mass: 244.13241115Da
  • Monoisotopic Mass: 244.13241115Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 64.3Ų

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2-[(morpholin-4-yl)methyl]quinazolin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:877977-25-8)2-[(morpholin-4-yl)methyl]quinazolin-4-amine
Order Number:A1092639
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:07
Price ($):392.0/750.0
Email:sales@amadischem.com

Additional information on 2-[(morpholin-4-yl)methyl]quinazolin-4-amine

2-[(Morpholin-4-yl)methyl]quinazolin-4-amine: A Comprehensive Overview

2-[(Morpholin-4-yl)methyl]quinazolin-4-amine (CAS No. 877977-25-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and anti-viral properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.

The chemical structure of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine is characterized by a quinazoline core with a morpholine substituent attached to the 2-position through a methyl group. The quinazoline ring system is a fused bicyclic aromatic structure consisting of a benzene ring and a pyrimidine ring. The morpholine moiety, on the other hand, is a six-membered heterocyclic ring containing an oxygen atom and a nitrogen atom. This unique combination of structural features endows the compound with a range of pharmacological properties.

The synthesis of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine can be achieved through various routes. One common method involves the condensation of 4-chloroquinazoline with morpholine in the presence of a suitable base, followed by methylation of the resulting intermediate. Another approach involves the reaction of 2-chloromethylquinazoline with morpholine under appropriate conditions. These synthetic strategies have been extensively studied and optimized to improve yield and purity, making the compound more accessible for further research and development.

In terms of biological activities, 2-[(morpholin-4-yl)methyl]quinazolin-4-amine has shown promising results in various preclinical studies. One of its key applications is in cancer therapy, where it has demonstrated significant antitumor activity against several cancer cell lines. For instance, recent studies have shown that this compound can effectively inhibit the growth of human breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, it has been reported to exhibit synergistic effects when used in combination with other anticancer agents, enhancing overall therapeutic efficacy.

Beyond its antitumor properties, 2-[(morpholin-4-yl)methyl]quinazolin-4-amine has also been investigated for its anti-inflammatory and anti-viral activities. Preclinical studies have demonstrated that this compound can reduce inflammation by modulating key inflammatory mediators such as cytokines and chemokines. Furthermore, it has shown potential as an antiviral agent against certain RNA viruses, making it a candidate for further exploration in the development of antiviral therapies.

The pharmacokinetic properties of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine have also been studied to understand its behavior in vivo. Research has shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate plasma protein binding. These properties make it suitable for further evaluation in animal models and eventually in clinical trials.

In recent years, significant progress has been made in understanding the molecular mechanisms underlying the biological activities of 2-[(morpholin-4-yl)methyl]quinazolin-4-amine. For instance, studies have identified specific protein targets that are modulated by this compound, providing insights into its mode of action. One such target is the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. By inhibiting EGFR signaling, 2-[(morpholin-4-yl)methyl]quinazolin-4-amine can effectively suppress tumor growth and metastasis.

The safety profile of 2-[(morpholin-4-yl)methyl]quinazolin-*4*-amine* has also been evaluated in preclinical studies to ensure its suitability for further development. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for use in clinical settings.

In conclusion, 2-*[*(morpholin-*4*-yl*)methyl*]quinazolin-*4*-amine* (CAS No. 877977-*25*-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as cancer therapy, anti-inflammatory treatments, and antiviral therapies. As ongoing research continues to uncover new insights into its mechanisms of action and potential benefits, 2-*[*(morpholin-*4*-yl*)methyl*]quinazolin-*4*-amine* holds great promise for advancing medical treatments and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:877977-25-8)2-[(morpholin-4-yl)methyl]quinazolin-4-amine
A1092639
Purity:99%/99%
Quantity:1g/5g
Price ($):392.0/750.0
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